Octanethioic acid S-(2-hydroxyethyl) ester
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Overview
Description
Octanethioic acid S-(2-hydroxyethyl) ester is a chemical compound with the molecular formula C10H20O2S and a molecular weight of 204.33 g/mol . It is also known by its IUPAC name, S-(2-hydroxyethyl) octanethioate . This compound is typically a colorless to pale yellow liquid and is soluble in various organic solvents such as ethanol and ethyl acetate . It is commonly used as an intermediate in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanethioic acid S-(2-hydroxyethyl) ester can be achieved through the esterification of octanethioic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Octanethioic acid S-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different thioesters or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or base conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioesters, other derivatives.
Scientific Research Applications
Octanethioic acid S-(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanethioic acid S-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The thioester linkage is also reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Octanethioic acid S-methyl ester: Similar structure but with a methyl group instead of a hydroxyethyl group.
Octanethioic acid S-hexyl ester: Similar structure but with a hexyl group instead of a hydroxyethyl group.
Uniqueness
Octanethioic acid S-(2-hydroxyethyl) ester is unique due to the presence of the hydroxyethyl group, which imparts different chemical reactivity and solubility properties compared to its analogs. This makes it a valuable intermediate for specific synthetic applications and research studies .
Properties
IUPAC Name |
S-(2-hydroxyethyl) octanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCABVSWUFXOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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